N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide is an organic compound with the molecular formula C13H18N2O3S. This compound belongs to the class of organic compounds known as thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
A similar compound, n-[5-(1,1-dioxidoisothiazolidin-2-yl)-1h-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide, is known to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)valeramide
Uniqueness
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide is unique due to its specific butyramide functional group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the butyramide group enhances its lipophilicity and may improve its bioavailability and pharmacokinetic profile.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-4-13(16)14-11-5-7-12(8-6-11)15-9-3-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWPGUNVUUTBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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